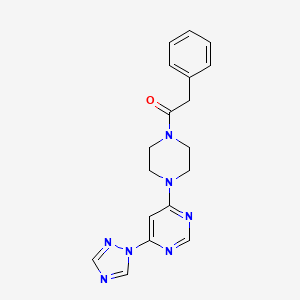

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

Description

This compound features a pyrimidine core substituted at the 4-position with a 1H-1,2,4-triazole moiety, linked via a piperazine ring to a phenylethanone group. While direct pharmacological data for this compound are absent in the provided evidence, its synthesis likely involves coupling reactions between functionalized pyrimidines and arylpiperazines, analogous to methods described for related compounds in and .

Properties

IUPAC Name |

2-phenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(10-15-4-2-1-3-5-15)24-8-6-23(7-9-24)16-11-17(21-13-20-16)25-14-19-12-22-25/h1-5,11-14H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQRXNJODMVZIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a triazole and pyrimidine moiety linked through a piperazine ring, which is known to enhance biological activity through diverse mechanisms. The molecular formula is with a molecular weight of approximately 442.5 g/mol . The structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit significant antitumor and antimicrobial properties. The proposed mechanisms include:

- Inhibition of Cell Proliferation: Studies have shown that triazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For example, IC50 values for related compounds range from 15.6 to 23.9 µM , indicating potent activity against specific cancer types .

- Antiviral Activity: The compound has been explored for its potential antiviral properties, particularly against viruses that rely on host nucleotide biosynthesis for replication .

Biological Activity Data

The following table summarizes key biological activities reported for the compound and its analogs:

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | HCT116 (Colon Carcinoma) | 6.2 | |

| Antitumor | T47D (Breast Cancer) | 27.3 | |

| Antiviral | Hepatitis E Virus | Potent | |

| Antimicrobial | Various Bacteria | Variable |

Case Studies and Research Findings

Several studies have investigated the biological activity of this class of compounds:

- Anticancer Activity: A study highlighted the efficacy of triazole derivatives against breast cancer cells (MCF7), demonstrating significant cytotoxicity compared to standard treatments like cisplatin .

- Mechanistic Insights: Research into the mechanism of action revealed that these compounds could disrupt metabolic pathways essential for cancer cell survival, leading to increased apoptosis rates in treated cells .

- Antiviral Potential: Investigations into antiviral properties showed that targeting nucleotide biosynthesis pathways could enhance antiviral effects, with specific compounds exhibiting promising results against Hepatitis E virus replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core heterocycles and substituents:

Key Differences and Implications:

Triazole vs. Pyrazole Substitution: The target compound’s triazole group (vs.

Phenylethanone vs. Trifluoromethylphenyl: The phenyl group in the target compound may confer higher lipophilicity compared to the electron-withdrawing trifluoromethyl group in Compound 5, influencing membrane permeability .

Piperazine Linker : The piperazine moiety, common to all compared compounds, facilitates solubility and conformational flexibility, critical for receptor interactions .

Research Findings and Data Gaps

- Structural Characterization : Crystallographic data (via SHELX programs ) would clarify bond angles and confirm the triazole-pyrimidine conformation, critical for activity comparisons.

- Biological Activity : While posaconazole’s antifungal efficacy is well-documented , the target compound’s activity remains speculative. Preliminary assays should focus on CYP51 inhibition (antifungal target) or kinase profiling.

- SAR Insights: Introducing electron-deficient groups (e.g., trifluoromethyl) to the phenylethanone moiety could optimize potency, as seen in Compound 5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.